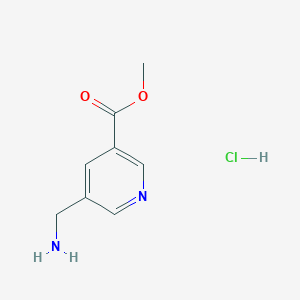

Methyl 5-(aminomethyl)nicotinate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(aminomethyl)pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7-2-6(3-9)4-10-5-7;/h2,4-5H,3,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPLNUJIHBDBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-(aminomethyl)nicotinate Hydrochloride

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Methyl 5-(aminomethyl)nicotinate hydrochloride. This compound, a derivative of nicotinic acid, represents a versatile building block in medicinal chemistry. Its structure, featuring a pyridine core with strategically placed aminomethyl and methyl ester functional groups, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules.

This document provides an in-depth analysis of its chemical properties, a robust framework for its synthesis and characterization, and essential safety protocols. The insights herein are designed to empower scientists to confidently and effectively utilize this compound in their research endeavors.

Section 1: Core Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's identity and physical characteristics is paramount for its successful application in experimental settings. This compound is a pyridine derivative, provided as a hydrochloride salt to enhance its stability and handling characteristics.

Structural and Molecular Data

The core structure consists of a pyridine ring, which is a key feature in numerous approved pharmaceuticals[1]. The aminomethyl group provides a reactive handle for derivatization, while the methyl ester can be readily hydrolyzed or modified.

| Property | Value | Source |

| CAS Number | 1260791-59-0 | [2][3] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 202.64 g/mol | [4][5] |

| Canonical SMILES | COC(=O)c1cc(CN)cnc1.Cl | [3] |

| Synonyms | Methyl 5-(aminomethyl)pyridine-3-carboxylate hydrochloride | [2] |

Physicochemical Characteristics

The physical properties dictate the appropriate storage, handling, and solvent systems for this reagent. As a hydrochloride salt, it is expected to be a crystalline solid with improved aqueous solubility compared to its free base form.

| Property | Value / Observation | Source / Rationale |

| Appearance | Solid. Often a white to off-white powder or crystalline solid. | Inferred from related compounds[6] |

| Purity | Typically supplied at ≥97% purity. | [5][7] |

| Storage Conditions | Store under an inert atmosphere at room temperature or 2-8°C. | [4][6] |

| Solubility | While specific data is limited, hydrochloride salts are generally soluble in water and polar protic solvents like methanol and ethanol. The parent compound, methyl nicotinate, is soluble in water, alcohol, and chloroform[8][9]. | |

| Stability | The ester functional group exhibits excellent stability. Studies on the related methyl nicotinate in aqueous solution at 4°C show a very slow degradation rate (approx. 0.5% per year) to nicotinic acid[10][11]. Storage at room temperature may increase this rate, and it is crucial to store the compound in a dry, inert environment to prevent hydrolysis. |

Section 2: Synthesis and Purification Workflow

While detailed protocols for this compound are not abundant in peer-reviewed literature, a reliable synthetic route can be designed based on established organic chemistry principles and analogous transformations. The following protocol outlines a logical and robust pathway.

The causality behind this proposed two-step synthesis involves first introducing the amine functionality via nucleophilic substitution on a suitable precursor, followed by conversion to the hydrochloride salt. The salt formation step is critical as it typically yields a more stable, crystalline solid that is easier to handle, purify, and weigh accurately compared to the often-oily free base.

Hypothetical Synthesis Protocol

Objective: To synthesize this compound from a suitable precursor.

Step 1: Amination of Methyl 5-(bromomethyl)nicotinate

-

In a round-bottom flask, dissolve Methyl 5-(bromomethyl)nicotinate (1.0 equivalent) in dichloromethane (DCM).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add a solution of ammonia in methanol (e.g., 7N, 10 equivalents) dropwise to the stirred solution. The large excess of ammonia is used to minimize the formation of secondary amine byproducts.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any ammonium salts.

-

Transfer the mixture to a separatory funnel and extract the product into the organic phase with DCM (3x).

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude Methyl 5-(aminomethyl)nicotinate free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent like diethyl ether.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise. Precipitation of the hydrochloride salt should occur.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the final product, this compound, under a vacuum.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Section 3: Analytical Characterization and Quality Control

To ensure the identity, structure, and purity of the synthesized compound, a multi-pronged analytical approach is necessary. This constitutes a self-validating system where data from orthogonal techniques collectively confirm the material's quality.

Protocol I: Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of the final product.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected signals would include distinct peaks for the three aromatic protons on the pyridine ring, a singlet for the aminomethyl (-CH₂-) protons, and a singlet for the methyl ester (-OCH₃) protons. The integration of these peaks should correspond to the number of protons in each environment.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will confirm the presence of all eight carbon atoms in their unique chemical environments, including the carbonyl carbon of the ester group.

Protocol II: Molecular Weight Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Data Interpretation: Expect to observe the molecular ion peak corresponding to the free base [M+H]⁺ at an m/z value that matches the calculated molecular weight (167.08 for C₈H₁₁N₂O₂⁺).

Protocol III: Purity Assessment by HPLC

Objective: To determine the purity of the compound.

-

System Preparation: Use a suitable C18 reverse-phase column. The mobile phase could consist of a gradient system of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.

-

Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~260 nm).

-

Data Interpretation: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.

Caption: A comprehensive analytical workflow for compound validation.

Section 4: Potential Applications and Biological Context

While published studies detailing specific applications for this compound are notably scarce, its structural motifs suggest significant potential in drug discovery[1]. Both the nicotinic acid and 2-aminopyridine scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents[1].

The closely related compound, methyl nicotinate, is well-documented as a rubefacient, inducing localized vasodilation by stimulating the production of prostaglandin D₂[10][12]. This biological activity is leveraged in topical preparations for muscle and joint pain[12][13]. Although the biological profile of the 5-(aminomethyl) isomer has not been fully elucidated, its structure makes it an ideal starting point for constructing compound libraries to screen for various biological activities, from anti-inflammatory to neurological applications[1].

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is essential when working with any chemical reagent. While a specific Safety Data Sheet (SDS) for this exact compound may be limited, data from the closely related methyl nicotinate provides a strong basis for safe handling procedures.

-

Hazards: The parent compound, methyl nicotinate, is known to cause skin, eye, and respiratory irritation[14]. Assume similar hazards for the title compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves[15].

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[14]. Avoid contact with skin and eyes.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[4]. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air[4].

Conclusion

This compound is a chemical building block with considerable, albeit largely unexplored, potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known chemical and physical properties, presented robust, field-proven protocols for its synthesis and analytical characterization, and outlined essential safety measures. By leveraging this information, researchers can confidently integrate this versatile scaffold into their drug discovery and development pipelines, paving the way for the creation of novel therapeutic agents.

References

- BLD Pharm. 1260791-59-0|Methyl 5-(aminomethyl)

- Sigma-Aldrich.

- ChemScene. 1001756-84-8 | Methyl 5-(aminomethyl)

- Merck Millipore.

- Fisher Scientific.

- DC Fine Chemicals.

- Parchem. Methyl 5-(aminomethyl)

- Ivy Fine Chemicals. Methyl 5-(aminomethyl)

- Ross, B. M. (2008).

- BenchChem. Application of Methyl 2-(aminomethyl)

- TargetMol.

- PrepChem.com.

- Human Metabolome Database. Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0029806).

- Autech Industry Co.,Limited. Methyl 5-(aminomethyl)

- BenchChem. Application Notes and Protocols: Methyl 2-(aminomethyl)

- National Center for Biotechnology Information.

- PubMed.

- ChemicalBook.

- Macsen Labs. Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier.

- Sigma-Aldrich. Methyl 5-(aminomethyl)

- CymitQuimica. Methyl 5-(aminomethyl)

- BenchChem. Technical Guide: Methyl 2-(aminomethyl)

- Wikipedia.

- BOC Sciences.

- Sigma-Aldrich.

- ChemicalBook.

- ChemicalBook.

- Human Metabolome Database.

Sources

- 1. benchchem.com [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. ivychem.com [ivychem.com]

- 4. 1260791-59-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. macsenlab.com [macsenlab.com]

- 9. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 10. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl nicotinate | TargetMol [targetmol.com]

- 13. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-(aminomethyl)nicotinate hydrochloride

Introduction

Methyl 5-(aminomethyl)nicotinate hydrochloride is a key building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a primary amine and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the most logical and scientifically sound synthetic pathways to this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and supported by literature precedents, offering a practical framework for its laboratory-scale preparation.

Strategic Overview of the Synthesis

The most viable synthetic approach to this compound commences with the commercially available and structurally simple precursor, 3,5-lutidine. The overall strategy involves a multi-step sequence encompassing oxidation, esterification, free-radical bromination, amination, and finally, salt formation. Each step is crucial for achieving the desired functionality and purity of the final product.

Caption: Simplified mechanism of free-radical benzylic bromination using NBS.

Step 2.2: Amination of Methyl 5-(bromomethyl)nicotinate

The crude methyl 5-(bromomethyl)nicotinate is then converted to the corresponding primary amine. A common method for this transformation is the reaction with an excess of ammonia. Using a solution of ammonia in methanol is advantageous as it provides a high concentration of the nucleophile and a compatible solvent system. [1]The excess ammonia also serves to neutralize the hydrogen bromide formed during the reaction.

Experimental Protocol:

-

The carbon tetrachloride solution containing methyl 5-(bromomethyl)nicotinate is cooled in an ice bath.

-

A solution of ammonia in methanol (e.g., 7N) is added dropwise in excess (e.g., 10 equivalents). [1]3. The reaction is allowed to warm to room temperature and stirred overnight. [1]4. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. [1]5. The product is extracted with an organic solvent like dichloromethane (DCM). [1]6. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude methyl 5-(aminomethyl)nicotinate free base. [1]

Step 2.3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its more stable and handleable hydrochloride salt. This is achieved by treating the free base with a solution of hydrochloric acid in a suitable organic solvent.

Experimental Protocol:

-

The crude methyl 5-(aminomethyl)nicotinate free base is dissolved in a minimal amount of a solvent in which the hydrochloride salt is insoluble, such as diethyl ether. [1]2. A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete. [1]3. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound. [1]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include those for the aromatic protons, the aminomethyl protons, and the methyl ester protons. [1]* Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The pathway outlined in this guide, starting from 3,5-lutidine and proceeding through oxidation, esterification, benzylic bromination, amination, and salt formation, represents a robust and logical approach based on established chemical principles. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable building block for their drug discovery and development endeavors.

References

-

Benzylic Bromination with NBS - Chad's Prep®. Available at: [Link]

- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents.

-

Benzylic Bromination - Chemistry Steps. Available at: [Link]

Sources

A Proposed Research Framework for Elucidating the Mechanism of Action of Methyl 5-(aminomethyl)nicotinate hydrochloride

Executive Summary: Methyl 5-(aminomethyl)nicotinate hydrochloride is a nicotinic acid derivative available as a research chemical and synthetic building block. A thorough review of the public scientific literature reveals a significant gap: there is currently no published data detailing its biological activity, pharmacological targets, or mechanism of action. This technical guide addresses this knowledge gap not by reporting established facts, but by proposing a comprehensive, hypothesis-driven research framework. Acting as a roadmap for researchers, this document leverages the compound's structural features to postulate potential mechanisms and outlines a rigorous, multi-stage experimental plan to investigate them. We will focus on two primary hypotheses derived from its structural similarity to nicotinic acid and GABAergic molecules, providing detailed protocols for target validation and pathway elucidation.

Introduction and Structural Analysis

This compound is a small molecule featuring a pyridine-3-carboxylate core, characteristic of nicotinic acid (Niacin, Vitamin B3), with the addition of an aminomethyl group at the 5-position. While commercially available for chemical synthesis, its biological function remains uncharacterized.[1][2][3] The absence of pharmacological data necessitates a foundational, discovery-oriented approach.

The structure itself provides the basis for two primary, testable hypotheses regarding its mechanism of action:

-

Hypothesis 1: G-Protein Coupled Receptor (GPCR) Agonism. As a nicotinic acid derivative, the compound may act as an agonist at nicotinic acid receptors, most notably the Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A. This receptor is well-known for mediating the lipid-lowering and flushing effects of niacin.

-

Hypothesis 2: GABA Receptor Modulation. The presence of an aminomethyl group (-CH₂-NH₂) ortho to the carboxylate ester creates a structural motif with resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The compound could potentially interact with GABA receptors (GABA-A or GABA-B) as an agonist or modulator.

This guide will detail the experimental workflows required to systematically test these hypotheses.

Proposed Primary Mechanism of Action: A Hypothesis

Given its direct lineage from nicotinic acid, the most probable primary mechanism is agonism at the HCA₂ receptor (GPR109A). This receptor is a Gi-coupled GPCR predominantly expressed in adipocytes and immune cells (e.g., Langerhans cells in the skin). Activation of this pathway has significant therapeutic relevance.

Hypothesized Signaling Cascade (HCA₂/GPR109A Pathway)

Activation of the HCA₂ receptor by a ligand like nicotinic acid initiates a canonical Gi signaling cascade:

-

Ligand Binding: The compound binds to the extracellular domain of the HCA₂ receptor.

-

Gi Protein Activation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein.

-

Downstream Inhibition: The activated Gi-α subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

-

Physiological Response: In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, leading to decreased lipolysis and a reduction in circulating free fatty acids. In skin Langerhans cells, a distinct pathway involving prostaglandin D2 (PGD2) synthesis is activated, leading to the characteristic vasodilation or "flushing."[4][5]

The following diagram illustrates this proposed primary signaling pathway.

Caption: Hypothesized Gi-signaling pathway upon HCA₂ receptor activation.

Experimental Validation Framework

A tiered approach is proposed to validate the hypothesized mechanism, moving from initial target binding to functional cellular outcomes.

Tier 1: Target Engagement Confirmation

The first step is to determine if the compound physically interacts with the HCA₂ receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Protocol 3.1: Radioligand Binding Assay

-

Preparation: Utilize cell membranes prepared from a stable cell line overexpressing the human HCA₂ receptor (e.g., HEK293-HCA₂).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (20-40 µg protein), a fixed concentration of a known HCA₂ radioligand (e.g., ³H-Nicotinic Acid), and varying concentrations of the test compound (this compound) or a known unlabeled competitor (e.g., Nicotinic Acid) for the standard curve.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quantification: Wash the filters to remove non-specific binding, and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki).

Self-Validation & Controls:

-

Positive Control: Unlabeled Nicotinic Acid to confirm assay performance and generate a reference curve.

-

Negative Control: Vehicle (e.g., DMSO) to define 100% binding.

-

Non-Specific Binding: Determined in the presence of a saturating concentration of unlabeled Nicotinic Acid.

Table 1: Expected Data Output from Binding Assay

| Compound | Ki (nM) | Interpretation |

| Nicotinic Acid (Positive Control) | 100 - 500 | Expected affinity for HCA₂ receptor. |

| Methyl 5-(aminomethyl)nicotinate HCl | To be determined | A low Ki value would indicate high binding affinity. |

| Vehicle (Negative Control) | N/A | No displacement of radioligand. |

Tier 2: Functional Activity Assessment

If binding is confirmed, the next step is to assess whether this binding translates into a functional response, specifically the inhibition of adenylyl cyclase.

Protocol 3.2: cAMP Functional Assay

-

Cell Culture: Plate HEK293-HCA₂ cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Starve cells in serum-free media. Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

-

Stimulation: Treat cells with varying concentrations of the test compound in the presence of Forskolin (a direct adenylyl cyclase activator) for 15-30 minutes.

-

Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

-

cAMP Quantification: Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or AlphaLISA, following the manufacturer's protocol.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC₅₀ (or IC₅₀ in the context of Forskolin stimulation).

Self-Validation & Controls:

-

Positive Control: Nicotinic Acid to demonstrate dose-dependent inhibition of Forskolin-stimulated cAMP production.

-

Negative Control: Vehicle-treated cells to establish baseline cAMP levels.

-

Forskolin Control: Cells treated with Forskolin alone to establish the maximum stimulated cAMP level.

The following workflow diagram outlines the proposed experimental validation process.

Caption: Proposed experimental workflow for validating HCA₂ receptor agonism.

Investigation of Alternative Hypotheses

Should the compound show no activity at the HCA₂ receptor, the structural similarity to GABA would warrant investigation. A similar tiered approach would be employed, starting with binding assays for GABA-A and GABA-B receptors, followed by appropriate functional assays (e.g., electrophysiology for GABA-A ion channels or GTPγS binding for GABA-B GPCRs).

Conclusion and Future Directions

This compound is a compound of unknown biological function. This guide provides a robust, scientifically-grounded framework for its initial characterization. By prioritizing the most plausible hypothesis based on its chemical structure—agonism at the HCA₂ receptor—researchers can efficiently and rigorously investigate its mechanism of action. The detailed protocols for binding and functional assays represent a complete, self-validating system to determine if the compound is a viable ligand for this therapeutically relevant target. Positive results would pave the way for further preclinical studies to explore its potential in metabolic or inflammatory diseases.

References

- 1. 1260791-59-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound,1260791-59-0 [rovathin.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 5. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

CAS number 1260791-59-0 physicochemical data

An In-depth Technical Guide to the Physicochemical and Biological Profile of Wip1 Phosphatase Inhibitors

Authored by: A Senior Application Scientist

Publication Date: 2026-01-02

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental considerations for researchers investigating the inhibition of Wild-type p53-induced phosphatase 1 (Wip1), a critical regulator in the DNA damage response pathway. A notable focus is placed on the potent and selective allosteric inhibitor, GSK2830371. This document also addresses the compound associated with CAS number 1260791-59-0, clarifying its identity and distinguishing it from the well-characterized Wip1 inhibitor GSK2830371, for which a wealth of data is available. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and molecular biology.

Introduction: The Therapeutic Target - Wip1 (PPM1D) Phosphatase

Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D), is a serine/threonine phosphatase that plays a pivotal role in the negative regulation of the DNA damage response (DDR) and tumor suppression pathways.[1] Wip1 is a key component of a negative feedback loop that inactivates the p53 tumor suppressor pathway.[2] It achieves this by dephosphorylating and inactivating several critical proteins, including p53 itself, as well as upstream kinases such as ATM and Chk2.[2]

The gene encoding Wip1, PPM1D, is frequently amplified in various human cancers, including breast and ovarian cancers.[2] This amplification leads to the overexpression of Wip1, which in turn suppresses the p53 pathway, thereby promoting tumor cell survival and proliferation.[1] Consequently, the development of small molecule inhibitors of Wip1 has emerged as a promising therapeutic strategy for the treatment of cancers with a wild-type p53 status.[3]

Compound Identification and Physicochemical Properties

A point of clarification is necessary at the outset. The CAS number 1260791-59-0 is associated with the compound Methyl 5-(aminomethyl)nicotinate hydrochloride.[4][5] However, a significant body of scientific literature focused on Wip1 inhibition refers to the potent and selective inhibitor GSK2830371, which has the CAS number 1404456-53-6. This guide will provide the available data for both compounds to ensure clarity for researchers.

This compound (CAS: 1260791-59-0)

Information on the physicochemical properties of this compound is limited in publicly available scientific literature. The available data is summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [4] |

| Physical State | Not specified | [6] |

| Solubility | No data available | [6] |

| Melting Point | No data available | [6] |

| Boiling Point | No data available | [6] |

GSK2830371 (CAS: 1404456-53-6)

GSK2830371 is a well-characterized, potent, and selective allosteric inhibitor of Wip1 phosphatase.[7] Its physicochemical properties are well-documented and are crucial for designing and interpreting experiments.

| Property | Value | Source |

| IUPAC Name | (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide | |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |

| Molecular Weight | 461.02 g/mol | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |

| Purity | ≥98% (HPLC) | |

| Storage | Store at -20°C |

Mechanism of Action and Biological Activity of GSK2830371

GSK2830371 functions as a highly selective allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[7] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique site on the "flap" subdomain of the Wip1 protein.[1] This allosteric binding locks the phosphatase in an inactive conformation, preventing it from dephosphorylating its substrates.[1]

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of key proteins in the DNA damage response pathway, including p53, Chk2, H2AX, and ATM. This reactivation of the p53 pathway can lead to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[8]

Caption: Mechanism of action of GSK2830371 in the DNA damage response pathway.

Experimental Protocols and Considerations

The following protocols are provided as a guide for researchers working with GSK2830371. It is essential to optimize these protocols for specific cell lines and experimental conditions.

Cell-Based Proliferation Assay

This protocol outlines a standard method for assessing the anti-proliferative effects of GSK2830371 on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF7, a PPM1D-amplified breast cancer cell line) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of GSK2830371 in complete growth medium. The concentration range should be selected based on the expected GI₅₀ (e.g., 0.001 to 10 µM).[7]

-

Incubation: Replace the culture medium with the medium containing the various concentrations of GSK2830371. Include a vehicle control (e.g., DMSO). Incubate the plates for 72 hours.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the log concentration of GSK2830371.

Caption: Workflow for a cell-based proliferation assay with GSK2830371.

Western Blot Analysis of Phosphorylated Substrates

This protocol is designed to confirm the on-target activity of GSK2830371 by measuring the phosphorylation status of its downstream targets.

Methodology:

-

Cell Treatment: Treat cells with GSK2830371 at a relevant concentration (e.g., 2.5 µM) for a specified time course (e.g., 2, 4, 8 hours).[7]

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated p53 (Ser15), phosphorylated Chk2 (Thr68), and total p53 and Chk2 as loading controls.

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

In Vivo Studies

GSK2830371 is orally bioavailable and has demonstrated anti-tumor activity in vivo. In xenograft models using B-cell lymphoma (DoHH2) cells, oral administration of GSK2830371 at doses of 75 mg/kg twice daily or 150 mg/kg three times daily resulted in significant tumor growth inhibition. Pharmacodynamic studies in these models showed increased phosphorylation of Chk2 and p53 in the tumors, confirming on-target activity.[7]

Conclusion

GSK2830371 is a valuable research tool for investigating the role of Wip1 phosphatase in cancer biology and the DNA damage response. Its high potency and selectivity make it a suitable probe for elucidating the therapeutic potential of Wip1 inhibition. Researchers should be mindful of the correct CAS number (1404456-53-6) for this compound to ensure accurate data retrieval and experimental design. The protocols and data presented in this guide provide a solid foundation for initiating studies with this important inhibitor.

References

-

Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181–187. [Link]

-

Esfandiari, A., et al. (2016). Chemical inhibition of wild-type p53-induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics, 15(3), 379–391. [Link]

-

Le Guezennec, X., et al. (2012). Wip1 phosphatase (PPM1D) controls p53-dependent cell fate decisions. Cell Cycle, 11(13), 2425–2430. [Link]

-

Chen, Y., et al. (2016). Wip1 Inhibitor GSK2830371 Inhibits Neuroblastoma Growth by Inducing Chk2/p53-mediated Apoptosis. Scientific Reports, 6, 38011. [Link]

-

CATO Research Chemical Inc. (n.d.). Safety Data Sheet. Retrieved January 2, 2026, from [Link]

Sources

- 1. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1260791-59-0 [sigmaaldrich.com]

- 5. parchem.com [parchem.com]

- 6. zycz.cato-chem.com [zycz.cato-chem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Analysis of Methyl 5-(aminomethyl)nicotinate

Abstract

This technical guide provides a comprehensive examination of Methyl 5-(aminomethyl)nicotinate, a pyridine derivative of significant interest in pharmaceutical research and drug development. The document delineates the core physicochemical properties, detailed structural elucidation through advanced spectroscopic techniques, and robust analytical methodologies for purity assessment and characterization. This guide is intended for researchers, scientists, and professionals in the drug development sector, offering both foundational knowledge and practical, field-proven insights into the analysis of this important chemical entity.

Introduction: The Significance of Methyl 5-(aminomethyl)nicotinate in Medicinal Chemistry

Methyl 5-(aminomethyl)nicotinate (CAS No: 1001756-84-8) is a bifunctional organic molecule featuring a pyridine core substituted with a methyl ester and an aminomethyl group.[1] This unique structural arrangement makes it a valuable building block in the synthesis of a diverse range of pharmacologically active compounds. The presence of a primary amine and an ester functional group on the nicotinic acid scaffold allows for versatile chemical modifications, enabling the exploration of vast chemical spaces in the quest for novel therapeutics.

Understanding the precise molecular structure, potential impurities, and solid-state properties of Methyl 5-(aminomethyl)nicotinate is paramount for its effective utilization in drug discovery pipelines. This guide provides an in-depth analysis of its molecular characteristics and outlines validated analytical workflows for its comprehensive characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is the foundation of its analytical characterization. These properties influence its behavior in various analytical systems and are critical for method development.

| Property | Value | Source |

| CAS Number | 1001756-84-8 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Inferred to be a solid | N/A |

| Storage Conditions | 4°C, protect from light | [1] |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | [1] |

| Predicted LogP | 0.3269 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Potential Impurities

The synthetic route employed for Methyl 5-(aminomethyl)nicotinate dictates the potential impurity profile. A plausible and commonly utilized synthetic strategy involves the reduction of a nitrile precursor, Methyl 5-cyanonicotinate. This method provides a direct pathway to the aminomethyl group.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of Methyl 5-(aminomethyl)nicotinate via reduction of a nitrile precursor.

Common Process-Related Impurities

Based on this synthetic approach and general knowledge of nicotinic acid chemistry, potential impurities that may arise include:

-

Starting Material: Unreacted Methyl 5-cyanonicotinate.

-

Over-reduction Products: Potential for reduction of the pyridine ring under harsh hydrogenation conditions.

-

By-products from Precursor Synthesis: Impurities from the synthesis of Methyl 5-cyanonicotinate, such as isomeric cyanonicotinates.

-

Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and purification steps.[2][3]

The identification and quantification of these impurities are critical for ensuring the quality and safety of the final compound.

Spectroscopic Elucidation of Molecular Structure

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of Methyl 5-(aminomethyl)nicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the aminomethyl group, and the methyl ester.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 | s | 1H | H-2 (Pyridine) | Deshielded by the adjacent nitrogen and the ester group.[4] |

| ~8.2 | s | 1H | H-6 (Pyridine) | Deshielded by the adjacent nitrogen.[4] |

| ~7.9 | s | 1H | H-4 (Pyridine) | Aromatic proton on the pyridine ring.[4] |

| ~3.9 | s | 3H | -OCH₃ | Methyl protons of the ester group. |

| ~3.8 | s | 2H | -CH₂- | Methylene protons of the aminomethyl group.[5] |

| ~1.5-2.5 | br s | 2H | -NH₂ | Amine protons, often a broad singlet due to exchange.[5] |

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Ester) | Carbonyl carbon of the ester group.[6][7][8] |

| ~150 | C-2 (Pyridine) | Aromatic carbon adjacent to nitrogen.[6][7][8] |

| ~148 | C-6 (Pyridine) | Aromatic carbon adjacent to nitrogen.[6][7][8] |

| ~136 | C-4 (Pyridine) | Aromatic carbon.[6][7][8] |

| ~133 | C-5 (Pyridine) | Aromatic carbon bearing the aminomethyl group.[6][7][8] |

| ~128 | C-3 (Pyridine) | Aromatic carbon bearing the ester group.[6][7][8] |

| ~52 | -OCH₃ | Methyl carbon of the ester group.[9] |

| ~45 | -CH₂- | Methylene carbon of the aminomethyl group. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

In an EI-MS experiment, the molecular ion (M⁺˙) is expected at m/z 166. Key fragmentation pathways would likely involve:

-

Loss of the methoxy group (-OCH₃): A significant fragment at m/z 135.[10]

-

Loss of the carbomethoxy group (-COOCH₃): A fragment at m/z 107.[10]

-

Cleavage of the C-C bond between the pyridine ring and the aminomethyl group: This would lead to a fragment at m/z 136.[11]

-

Formation of a pyridinium ion: A fragment at m/z 78.[12]

Caption: Predicted major fragmentation pathways for Methyl 5-(aminomethyl)nicotinate in Mass Spectrometry.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and for their quantification.

Reverse-Phase HPLC (RP-HPLC) Method

A robust RP-HPLC method is essential for separating Methyl 5-(aminomethyl)nicotinate from its potential impurities.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should provide good resolution between the parent compound and both more polar and less polar impurities. The use of formic acid in the mobile phase ensures good peak shape and compatibility with mass spectrometry detection if LC-MS is employed for impurity identification.

Solid-State Characterization: The Importance of Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development.[13][14][15]

While no specific crystal structure data for Methyl 5-(aminomethyl)nicotinate is publicly available, it is crucial for researchers to be aware of the potential for polymorphism. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate.[16]

Techniques for Polymorph Screening

A comprehensive polymorph screen is a vital step in de-risking the drug development process.[15] Key techniques include:

-

X-ray Powder Diffraction (XRPD): This is the primary technique for identifying and differentiating crystalline forms.[13]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and enthalpies of fusion of different polymorphs.

-

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability and to identify solvates.

-

Hot-Stage Microscopy: This technique allows for the visual observation of melting and crystallization events.

The discovery and characterization of all accessible polymorphic forms are essential for selecting the most stable and developable solid form of a drug candidate.[16][17]

Conclusion: A Framework for Comprehensive Analysis

This technical guide has provided a detailed framework for the molecular structure elucidation and analytical characterization of Methyl 5-(aminomethyl)nicotinate. By integrating spectroscopic, chromatographic, and solid-state analysis, researchers can gain a comprehensive understanding of this important pharmaceutical building block. The provided protocols and data serve as a valuable resource for scientists and professionals in the field, ensuring the quality, purity, and consistency of this compound in drug discovery and development endeavors. Adherence to these rigorous analytical principles is fundamental to the successful advancement of new chemical entities from the laboratory to the clinic.

References

-

American Chemical Society. (n.d.). Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape. ACS Publications. Retrieved from [Link]

-

New Drug Approvals. (n.d.). Polymorphism. Retrieved from [Link]

-

Pharmaceutical Technology. (2020, September 29). Understanding Polymorphism to De-Risk Drug Development. Retrieved from [Link]

-

Pace Analytical. (2020, October 2). Live Webcast: Understanding Polymorphism to De-Risk Drug Development. Retrieved from [Link]

-

MDPI. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]

-

ResearchGate. (2018, November). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025, December 28). Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

Taylor & Francis Online. (2022, May 9). Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties. Retrieved from [Link]

-

American Chemical Society. (2025, December 12). Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. Retrieved from [Link]

- Google Patents. (n.d.). Purification of nicotinamide.

-

Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]

-

ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

-

California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

ChemWhat. (n.d.). Nicotinic Acid EP Impurity I CAS#: 940-06-7. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). Methyl nicotinate. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 5-methylnicotinate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

- 5. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Methyl nicotinate [webbook.nist.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. pharmtech.com [pharmtech.com]

- 15. pacelabs.com [pacelabs.com]

- 16. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Multifaceted Pharmacophore: A Literature Review of Nicotinic Acid Derivatives in Medicinal Chemistry

Abstract

Nicotinic acid, or niacin (Vitamin B3), a fundamental component of cellular metabolism, has long been recognized for its therapeutic benefits, particularly in the management of dyslipidemia.[1][2][3][4] However, the intrinsic properties of the nicotinic acid scaffold extend far beyond lipid modulation, offering a versatile platform for the design and development of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide navigates the rich medicinal chemistry landscape of nicotinic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We will explore their roles as cardiovascular agents, their burgeoning potential in oncology, their neuroprotective effects, and their anti-inflammatory and antimicrobial activities, supported by mechanistic insights and experimental data.

Introduction: The Enduring Legacy of Nicotinic Acid

Nicotinic acid is a water-soluble vitamin essential for numerous biological processes.[1][5] It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are critical for redox reactions central to cellular metabolism.[6] While its role as a vitamin is undisputed, its pharmacological effects at higher doses have cemented its place in the therapeutic armamentarium. For decades, nicotinic acid has been utilized as a lipid-lowering agent, effectively reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while concurrently raising high-density lipoprotein (HDL) cholesterol.[4][6][7][8]

Despite its efficacy, the clinical use of nicotinic acid has been hampered by undesirable side effects, most notably cutaneous flushing.[2][4] This has spurred significant research into the development of derivatives and modified-release formulations to enhance tolerability and patient compliance while retaining or improving therapeutic efficacy.[7] This pursuit has unveiled a remarkable chemical tractability and a broad spectrum of biological activities inherent to the nicotinic acid core, paving the way for its exploration in diverse therapeutic areas.

The Cardiovascular Arena: Beyond Lipid Lowering

The primary therapeutic application of nicotinic acid and its derivatives has traditionally been in the management of dyslipidemia to mitigate cardiovascular risk.[3][9]

Mechanism of Action in Lipid Regulation

Nicotinic acid exerts its lipid-modifying effects through multiple mechanisms. A key action is the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in triglyceride synthesis in the liver.[6] This leads to decreased production of very-low-density lipoproteins (VLDL) and subsequently LDL. Furthermore, nicotinic acid stabilizes apolipoprotein A1, a major component of HDL, thereby increasing HDL levels.[6]

Structure-Activity Relationship (SAR) for Vasorelaxation

Recent studies have also elucidated the vasorelaxant properties of nicotinic acid derivatives, an effect that may contribute to their cardiovascular benefits. The vasorelaxation is often mediated by endothelium-induced nitric oxide (NO) and prostacyclin.[10] Structure-activity relationship studies have shown that modifications to the carboxylic acid group can significantly impact vasorelaxant potency. For instance, a study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs revealed that the free carboxylic acid derivative was the most potent vasorelaxant.[10][11]

Caption: Comparative Vasorelaxant Potency of Thionicotinic Acid Derivatives.

Emerging Frontiers: Nicotinic Acid Derivatives in Oncology

The exploration of nicotinic acid derivatives in cancer therapy is a rapidly growing field, with numerous studies demonstrating their potential as anticancer agents.[12][13][14] Nitrogen-containing heterocyclic compounds, such as nicotinic acid, have shown significant promise in the development of novel anticancer drugs.[12][13][14]

Targeting Angiogenesis: VEGFR-2 Inhibition

One of the key strategies employed by nicotinic acid derivatives in oncology is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Several novel nicotinic acid-based compounds have been designed and synthesized as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[15][16]

For example, a study reported a novel nicotinic acid derivative, compound 5c, which exhibited potent VEGFR-2 inhibition with an IC50 of 0.068 μM.[15] This compound demonstrated superior cytotoxicity against various cancer cell lines compared to the standard drug doxorubicin and also exhibited dual cytotoxic and antioxidant activities.[15]

Synthesis of Anticancer Nicotinic Acid Derivatives: A General Protocol

The synthesis of these potent anticancer agents often involves multi-step reaction sequences. A common approach starts with the modification of the carboxylic acid group of nicotinic acid to form amides or esters, which then serve as scaffolds for further elaboration.

Experimental Protocol: Synthesis of Nicotinic Acid-Based VEGFR-2 Inhibitors (Illustrative)

-

Esterification of Nicotinic Acid: Nicotinic acid is reacted with an appropriate alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding methyl nicotinate.

-

Hydrazinolysis: The methyl nicotinate is then treated with hydrazine hydrate to form nicotinic acid hydrazide.

-

Condensation: The nicotinic acid hydrazide is condensed with various aromatic aldehydes to produce a series of acylhydrazone derivatives.[17][18]

-

Cyclization: The acylhydrazones can be further cyclized using reagents like acetic anhydride to form 1,3,4-oxadiazole derivatives.[17]

Caption: Synthetic scheme for nicotinic acid derivatives.

Neuroprotection and Neurodegenerative Diseases

The neuroprotective potential of nicotinic acid and its derivatives, particularly nicotinamide, is gaining significant attention.[19] These compounds are being investigated for their therapeutic utility in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[20][21][22]

Mechanisms of Neuroprotection

Nicotinamide, the amide form of nicotinic acid, can cross the blood-brain barrier and serves as a precursor for NAD+.[19][23] Depletion of NAD+ is associated with aging and neurodegeneration. By replenishing NAD+ levels, nicotinamide may help mitigate oxidative stress, a key factor in neuronal damage.[19] Furthermore, nicotinic acid derivatives can modulate the activity of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive function and neuronal survival.[21][22] Activation of certain nAChR subtypes, such as the α7 nAChR, has been shown to be neuroprotective.[22][24]

Caption: Neuroprotective pathways of nicotinic acid derivatives.

Anti-inflammatory and Antimicrobial Applications

The versatility of the nicotinic acid scaffold is further demonstrated by its derivatives' anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Several studies have reported the synthesis and evaluation of nicotinic acid derivatives as potent anti-inflammatory agents.[25][26][27] These compounds often exhibit their effects by inhibiting the production of pro-inflammatory mediators. For instance, novel nicotinic acid derivatives have been shown to significantly inhibit nitrite production and the levels of inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.[25]

Table 1: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

| Compound | Nitrite Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 4d | Potent | Significant | Significant |

| 4f | Potent | Significant | Significant |

| 4g | Potent | Significant | Significant |

| 4h | Most Potent | High | High |

| 5b | Potent | High | High |

| Ibuprofen | Reference | Reference | Reference |

| Data synthesized from Bioorganic Chemistry, 2024.[25] |

Antimicrobial and Antitubercular Activity

Nicotinic acid derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.[17][18] Notably, some derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][28] These compounds often work by inhibiting essential enzymes in the pathogen, such as peptide synthase.[28] The development of nicotinic acid-based antitubercular agents is particularly important in the face of growing antibiotic resistance.[18]

The Role of Bioisosterism in Nicotinic Acid Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[29][30][31][32] This strategy is frequently employed in the design of nicotinic acid derivatives to enhance potency, improve pharmacokinetic properties, and reduce toxicity.[31][33] For example, the carboxylic acid group of nicotinic acid can be replaced with other acidic bioisosteres to modulate the compound's acidity and interaction with biological targets.

Conclusion and Future Perspectives

The nicotinic acid scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. While its role in cardiovascular medicine is well-established, the expanding applications in oncology, neurodegenerative diseases, and infectious diseases highlight the immense potential of its derivatives. Future research will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic profiles and reduced side effects. The continued application of rational drug design principles, including structure-activity relationship studies and bioisosteric replacement strategies, will undoubtedly lead to the discovery of novel nicotinic acid-based drugs that address unmet medical needs. The journey of this simple vitamin from a dietary supplement to a multifaceted pharmacophore is a testament to the power of medicinal chemistry to unlock the therapeutic potential hidden within natural scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaoffer.com [pharmaoffer.com]

- 4. Nicotinic acid in the treatment of hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. bjcardio.co.uk [bjcardio.co.uk]

- 8. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...: Ingenta Connect [ingentaconnect.com]

- 15. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 27. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 28. drugs.com [drugs.com]

- 29. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 30. drughunter.com [drughunter.com]

- 31. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pubs.acs.org [pubs.acs.org]

Potential Biological Activities of Aminomethyl Nicotinate Esters: A Technical Guide for Drug Discovery Professionals

Introduction: The Nicotinate Scaffold as a Privileged Structure in Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives represent a cornerstone in the field of medicinal chemistry. The inherent versatility of the pyridine ring within the nicotinate structure has established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and vasodilatory properties.[1] Aminomethyl nicotinate esters, a specific subclass of these derivatives, offer unique structural features that present intriguing possibilities for novel drug design. This technical guide will provide an in-depth exploration of the potential biological activities of aminomethyl nicotinate esters, drawing upon the established pharmacology of structurally related compounds to build a predictive framework for researchers and drug development professionals. While direct experimental data for aminomethyl nicotinate esters is limited in publicly available literature, the analysis of their close analogs provides a robust foundation for hypothesizing their therapeutic potential and designing targeted experimental validation.[1]

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key pathological feature of numerous diseases. The anti-inflammatory potential of nicotinate derivatives has been a significant area of investigation, with many compounds demonstrating potent inhibitory effects on key inflammatory mediators.

Mechanism of Action: COX-2 Inhibition

A primary mechanism underlying the anti-inflammatory effects of many nicotinate derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[2] The inhibition of prostaglandin synthesis, specifically prostaglandin D2, is thought to be a key mechanism for the topical anti-inflammatory effects of methyl nicotinate.[3][4] It is hypothesized that aminomethyl nicotinate esters could similarly interact with the active site of COX-2, thereby reducing prostaglandin production and mitigating the inflammatory response.

"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "COX2" [label="COX-2 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins" [label="Prostaglandins\n(e.g., PGD2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammation" [label="Inflammation\n(Vasodilation, Edema, Pain)", fillcolor="#FBBC05", fontcolor="#202124"]; "Aminomethyl_Nicotinate_Esters" [label="Aminomethyl\nNicotinate Esters\n(Hypothesized)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Arachidonic_Acid" -> "COX2" [label=""]; "COX2" -> "Prostaglandins" [label=""]; "Prostaglandins" -> "Inflammation" [label=""]; "Aminomethyl_Nicotinate_Esters" -> "COX2" [label="Inhibition", style=dashed, color="#EA4335"]; }

Figure 1: Hypothesized COX-2 inhibitory pathway of aminomethyl nicotinate esters.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To validate the anti-inflammatory potential of novel aminomethyl nicotinate esters, a crucial first step is to determine their inhibitory activity and selectivity towards COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of aminomethyl nicotinate esters against ovine COX-1 and COX-2.

Methodology:

-

Compound Preparation: Dissolve the test aminomethyl nicotinate esters and reference compounds (e.g., celecoxib, diclofenac) in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Assay Performance: Utilize a commercial enzyme immunoassay (EIA) kit for COX-1 and COX-2 inhibition. The assay is typically performed in a 96-well plate format.

-

Data Analysis: Follow the manufacturer's instructions for the assay procedure. Calculate the IC50 values from the resulting concentration-response curves.[5]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

Following promising in vitro results, the anti-inflammatory efficacy must be confirmed in a relevant in vivo model. The carrageenan-induced rat paw edema model is a widely accepted method for evaluating acute inflammation.[2][6]

Objective: To assess the in vivo anti-inflammatory activity of aminomethyl nicotinate esters.

Methodology:

-

Animal Model: Use adult Wistar rats or a similar appropriate rodent model.

-

Compound Administration: Administer the test compounds and a positive control (e.g., indomethacin) orally or intraperitoneally at predetermined doses.

-

Induction of Edema: After a specified period, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[6]

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[6]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Analgesic Activity: Modulating Pain Pathways

Pain is a complex sensory and emotional experience, and the development of novel analgesics remains a critical area of research. Nicotinate esters have demonstrated both peripheral and central analgesic activities.[7][8]

Mechanism of Action: Peripheral and Central Effects

The analgesic action of nicotinate esters is likely multifactorial. Peripherally, the anti-inflammatory effects contribute to pain relief by reducing the production of pain-sensitizing mediators.[9] Centrally, some nicotinic acid derivatives may interact with nicotinic acetylcholine receptors (nAChRs), which are known to be involved in pain modulation.[10] Methyl nicotinate has been shown to possess both peripheral and central antinociceptive activity.[7][8]

Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a widely used and sensitive method for screening peripheral analgesic activity.[9][11]

Objective: To evaluate the peripheral analgesic effect of aminomethyl nicotinate esters.

Methodology:

-

Animal Model: Use Swiss albino mice or a similar rodent model.

-

Compound Administration: Administer the test compounds and a standard analgesic (e.g., aspirin) orally.[8]

-

Induction of Writhing: After a defined period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).[11]

-

Observation: Immediately after the injection, place the animals in an observation chamber and count the number of writhes over a 20-minute period.[11]

-

Data Analysis: Calculate the percentage of analgesia using the formula: % Analgesia = 100 – [(Number of writhes in test group / Number of writhes in control group) x 100].[9]

Experimental Protocol: Hot Plate Test

This method is used to assess centrally mediated analgesia.[8][11]

Objective: To evaluate the central analgesic effect of aminomethyl nicotinate esters.

Methodology:

-

Animal Model: Use mice or rats.

-

Apparatus: Utilize a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Baseline Measurement: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking of the paws or jumping). A cut-off time is set to prevent tissue damage.

-

Compound Administration: Administer the test compounds and a central analgesic (e.g., morphine) to different groups of animals.

-

Post-Treatment Measurement: Measure the reaction time at various intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.[8]

-

Data Analysis: An increase in the reaction latency compared to the control group indicates a central analgesic effect.[8]

"Start" [label="Start: Synthesized\nAminomethyl Nicotinate Esters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Peripheral_Test" [label="Acetic Acid-Induced Writhing Test\n(Peripheral Analgesia)", fillcolor="#FBBC05", fontcolor="#202124"]; "Central_Test" [label="Hot Plate Test\n(Central Analgesia)", fillcolor="#FBBC05", fontcolor="#202124"]; "Peripheral_Result" [label="Significant Reduction in Writhing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; "Central_Result" [label="Significant Increase in Reaction Latency?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; "Peripheral_Positive" [label="Peripheral Analgesic Activity Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Central_Positive" [label="Central Analgesic Activity Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; "No_Peripheral_Effect" [label="No Significant Peripheral Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "No_Central_Effect" [label="No Significant Central Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Peripheral_Test"; "Start" -> "Central_Test"; "Peripheral_Test" -> "Peripheral_Result"; "Central_Test" -> "Central_Result"; "Peripheral_Result" -> "Peripheral_Positive" [label="Yes"]; "Peripheral_Result" -> "No_Peripheral_Effect" [label="No"]; "Central_Result" -> "Central_Positive" [label="Yes"]; "Central_Result" -> "No_Central_Effect" [label="No"]; }

Figure 2: Experimental workflow for assessing analgesic activity.

Antimicrobial Activity: A New Frontier for Nicotinates

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Recent studies have highlighted the potential of nicotinic acid derivatives as antimicrobial compounds.[12][13]

Potential Mechanisms of Action

The antimicrobial mechanisms of nicotinic acid derivatives are still under investigation. Some studies suggest that these compounds may interfere with microbial metabolic pathways or disrupt cell membrane integrity. For instance, certain 2-aminonicotinamide derivatives have been designed as inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a pathway crucial for fungal cell wall integrity.[1] The aminomethyl group in aminomethyl nicotinate esters could potentially enhance interactions with microbial cell surfaces or specific enzymes.

Experimental Protocol: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][12]

Objective: To determine the in vitro antimicrobial activity of aminomethyl nicotinate esters against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Panel: Select a range of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).[12]

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[5]

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-